N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(phenylthio)methyl]benzamide
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(phenylthio)methyl]benzamide is a useful research compound. Its molecular formula is C22H25NOS and its molecular weight is 351.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.16568559 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Applications
Anticancer Activity : Research on benzamide derivatives has highlighted their potential in anticancer therapy. Specifically, derivatives similar to the mentioned compound have been synthesized and tested against various cancer cell lines, demonstrating moderate to excellent anticancer activities. These compounds have been evaluated for their effectiveness in inhibiting tumor growth, with some derivatives showing higher activities than reference drugs (Ravinaik et al., 2021).
Antimicrobial Properties : New benzamide derivatives have also been investigated for their antimicrobial properties. Studies have shown that these compounds possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial effectiveness varies with the nature and position of substituents on the benzamide structure, indicating the potential for designing targeted antimicrobial agents (Limban et al., 2011).
Neuroleptic Activity : N-substituted benzamides, including structures similar to the mentioned compound, have been synthesized and evaluated for their neuroleptic (antipsychotic) activities. These studies aim to develop new therapeutic agents for the treatment of psychosis, with some compounds showing promising results in preclinical models (Iwanami et al., 1981).
Organic Chemistry and Material Science
Synthesis Techniques : Research into the synthesis of benzamide derivatives often involves exploring new synthetic methodologies, including copper-catalyzed reactions and controlled radical polymerization. These studies not only expand the toolbox of organic synthesis but also contribute to the development of materials with potential applications in various fields, such as polymer science (Tran et al., 2014).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(phenylsulfanylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NOS/c24-22(23-16-15-18-7-3-1-4-8-18)20-13-11-19(12-14-20)17-25-21-9-5-2-6-10-21/h2,5-7,9-14H,1,3-4,8,15-17H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPOZTSNKUVXPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.